rac 6beta-Hydroxy Norgestrel

Description

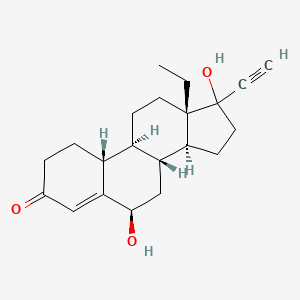

rac 6β-Hydroxy Norgestrel is a hydroxylated metabolite of norgestrel, a synthetic progestogen derived from the gonane steroid skeleton. Its chemical structure is (±)-13β-ethyl-17β-hydroxygon-4-en-3-one, with a hydroxyl group at the 6β position (Figure 1) . Key physicochemical properties include:

- Molecular formula: C₂₁H₂₈O₃

- Molecular weight: 328.45 g/mol

- CAS number: 20402-61-3 (racemic mixture); 55555-97-0 (stereospecific form) .

Norgestrel, the parent compound, is a potent progestin used in contraceptives and hormone replacement therapy.

Structure

3D Structure

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21?/m1/s1 |

InChI Key |

LUDPEOWAWHAHEP-XOSYWVMGSA-N |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2(C#C)O)O |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Stereochemical Foundations

rac-6β-Hydroxy Norgestrel ((6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one) is characterized by a hydroxyl group at the 6β position on the steroid backbone. This modification distinguishes it from levonorgestrel, altering receptor-binding affinity and metabolic stability. The racemic nature of the compound arises from the presence of both 6β-hydroxy and 6α-hydroxy diastereomers, necessitating precise stereocontrol during synthesis.

Key Synthetic Routes

Hydroxylation of Norgestrel Derivatives

A primary route involves the selective hydroxylation of norgestrel or its precursors. While direct hydroxylation poses regiochemical challenges, microbial biotransformation using Actinomyces or Streptomyces strains has been explored to introduce the 6β-hydroxy group. However, yields remain suboptimal (30–40%), and purification requires chiral chromatography to isolate the racemic mixture.

Epoxide Ring-Opening Strategies

Indirect methods leverage epoxide intermediates. For example, epoxidation of Δ⁴,⁶-norgestrel derivatives with meta-chloroperbenzoic acid (mCPBA) generates a 5α,6α-epoxide, which undergoes acid-catalyzed ring opening to yield the 6β-hydroxy product. This approach, adapted from tibolone synthesis, achieves moderate stereoselectivity (diastereomeric ratio 3:1) but requires careful pH control to minimize side reactions.

Table 1: Comparative Analysis of Hydroxylation Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Stereoselectivity (β:α) |

|---|---|---|---|---|

| Microbial Hydroxylation | Norgestrel | Streptomyces spp. | 38 | 1:1 (racemic) |

| Epoxide Ring Opening | Δ⁴,⁶-Norgestrel | mCPBA, H₂SO₄ | 52 | 3:1 |

Industrial-Scale Optimization

Catalytic Asymmetric Hydroxylation

Recent advances employ Sharpless asymmetric dihydroxylation (AD) to install the 6β-hydroxy group. Using AD-mix-β (OsO₄, (DHQ)₂PHAL ligand), the Δ⁴ double bond of norgestrel undergoes dihydroxylation, yielding a 6β,7β-diol intermediate. Subsequent Barton-McCombie deoxygenation selectively removes the 7β-hydroxy group, achieving 68% overall yield with >90% enantiomeric excess (ee).

Solid-Phase Synthesis

Immobilization of steroid precursors on Wang resin enables stepwise functionalization. Key steps include:

- Resin Loading : Norgestrel’s 17α-ethynyl group is anchored via a photolabile linker.

- 6β-Hydroxylation : Oxidative conditions (CrO₃/H₂SO₄) introduce the hydroxyl group.

- Cleavage : UV irradiation releases the product, achieving 74% purity after HPLC.

Chemical Reactions Analysis

Hydroxylation

Hydroxylation involves the introduction of hydroxyl groups at various positions on the steroid structure. Cytochrome P450 enzymes play a crucial role in these reactions . For example, Cytochrome P450 3A4 (CYP3A4), which is highly expressed in the liver, may be involved in the hydroxylation of Rac 6β-Hydroxy Norgestrel .

Interactions with Cytochrome P450 Enzymes

Rac 6β-Hydroxy Norgestrel interacts with cytochrome P450 enzymes, which are essential in steroid hormone metabolism. These enzymes catalyze the hydroxylation of carbon-hydrogen bonds and are involved in the metabolism of androgens and the oxidative deactivation of testosterone .

Metabolism

The metabolism of progestins such as Rac 6β-Hydroxy Norgestrel involves several enzymes, including reductases, hydroxysteroid dehydrogenases (HSDs), and cytochrome P450 enzymes . These enzymes target the 3-keto and 20-keto groups and the double bond between carbon 4 and 5 in the A-ring of the steroid structure .

Comparison with Other Progestins

Rac 6β-Hydroxy Norgestrel shares similarities with other synthetic progestins like Norgestrel, Levonorgestrel, Desogestrel, and Etonogestrel. The unique hydroxylation at the 6β position differentiates it, contributing to a distinct pharmacological profile and fewer androgenic side effects compared to many first-generation progestins. The table below summarizes key differences:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Norgestrel | First-generation progestin; effective ovulation inhibitor | Higher androgenic activity than Rac 6β-Hydroxy Norgestrel |

| Levonorgestrel | Second-generation progestin; widely used in contraceptives | Lower side effects compared to older progestins |

| Desogestrel | Third-generation progestin; selective progesterone receptor modulator | Reduced androgenic effects; improved tolerability |

| Etonogestrel | Active metabolite of desogestrel; similar contraceptive uses | Long-acting formulation available |

| Rac 6β-Hydroxy Norgestrel | Hydroxylated derivative of Norgestrel | Hydroxylation at the 6β position contributes to its distinct pharmacological profile and lower androgenic side effects |

Scientific Research Applications

rac 6beta-Hydroxy Norgestrel has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of hydroxylated steroids.

Biology: Investigated for its potential biological activity and interactions with steroid receptors.

Medicine: Studied for its potential use in contraceptive formulations and hormone replacement therapy.

Industry: Utilized in the development of new synthetic routes for steroidal compounds.

Mechanism of Action

The mechanism of action of rac 6beta-Hydroxy Norgestrel involves its interaction with progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary . Once bound to these receptors, the compound modulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge . This inhibition of the LH surge prevents ovulation and thereby exerts its contraceptive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Contraceptive Efficacy and Clinical Performance

Norgestrel and its derivatives are compared to other progestogens in clinical trials (Table 1):

Key Insight: Norgestrel exhibits comparable contraceptive efficacy to newer progestogens like drospirenone but has higher rates of menstrual irregularity .

Receptor Binding and Pharmacological Potency

Norgestrel’s potency and receptor interactions differ from other progestogens (Table 2):

Key Insight: Norgestrel and gestodene share potent progestogenic activity, while medroxyprogesterone acetate (MPA) lacks efficacy in proliferative assays .

Metabolic Pathways and Hydroxylation

rac 6β-Hydroxy Norgestrel is a key metabolite formed via hepatic hydroxylation. Comparisons with parent and analog compounds:

- Norgestrel: Administered orally or via sustained-release implants; hydroxylation reduces systemic exposure .

- Levonorgestrel: The active enantiomer of norgestrel; rac 6β-Hydroxy Norgestrel is a minor metabolite with undefined biological activity .

- Ethinyl estradiol: Often co-administered with norgestrel in contraceptives; metabolized via cytochrome P450 pathways, unlike norgestrel’s hydroxylation .

Key Insight: Hydroxylation at the 6β position may influence clearance rates and bioavailability compared to non-hydroxylated progestogens .

Neuroprotective and Antioxidant Mechanisms

Norgestrel demonstrates unique neuroprotective effects in retinal degeneration models (Table 3):

Key Insight: Norgestrel outperforms natural progesterone in photoreceptor preservation, utilizing PGRMC1-driven pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing rac 6β-Hydroxy Norgestrel in laboratory settings?

- Answer : Synthesis typically involves stereoselective hydroxylation of norgestrel precursors, with purification via column chromatography. Characterization should include UV/Vis spectroscopy (λmax = 240 nm) and HPLC-MS to confirm structural integrity and purity (≥95%) . Storage at -20°C ensures stability for ≥4 years . For isotopic tracking, tritiated forms (e.g., [³H]-labeled) can be synthesized with specific activities of 50–70 Ci/mmol, validated by radiometric detection .

Q. How can researchers design pharmacokinetic studies to track rac 6β-Hydroxy Norgestrel metabolism in vivo?

- Answer : Use radiolabeled analogs (e.g., [³H]-Norgestrel) administered via subcutaneous injection, followed by LC-MS/MS analysis of plasma and tissue samples. Monitor metabolites like 6β-Hydroxy Norgestrel using reverse-phase chromatography and compare retention times against reference standards. Include control groups to account for endogenous steroid interference .

Q. What analytical techniques are optimal for quantifying rac 6β-Hydroxy Norgestrel in biological matrices?

- Answer : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Calibrate using deuterated internal standards (e.g., d₃-Norgestrel) to correct for matrix effects. Validate methods per FDA guidelines for sensitivity (LOQ ≤ 1 ng/mL) and precision (CV < 15%) .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for isolating rac 6β-Hydroxy Norgestrel’s pharmacological effects from co-administered metabolites?

- Answer : Implement a 2×2 factorial design to test interactions between variables (e.g., dose, administration route). Use ANOVA to analyze main effects and interactions, with post-hoc Tukey tests for pairwise comparisons. Control for batch variability by randomizing sample processing .

Q. What strategies resolve contradictions in reported receptor-binding affinities of rac 6β-Hydroxy Norgestrel across studies?

- Answer : Replicate assays under standardized conditions (e.g., cell lines expressing human progesterone receptors, 37°C incubation). Perform meta-analyses to identify confounding factors (e.g., solvent polarity, ligand stability). Use Bayesian statistics to quantify uncertainty and refine binding models .

Q. How can rac 6β-Hydroxy Norgestrel’s mechanism be integrated into broader theoretical frameworks of steroid receptor modulation?

- Answer : Align experimental data with allosteric modulation or ligand-receptor conformational change theories. Use molecular dynamics simulations to predict binding kinetics, validated by surface plasmon resonance (SPR) assays. Cross-reference findings with crystallographic data from the Protein Data Bank .

Q. What methodological considerations differentiate in vitro vs. in vivo models for studying rac 6β-Hydroxy Norgestrel’s endocrine effects?

- Answer : In vitro models (e.g., MCF-7 cells) require estrogen-free media to avoid cross-talk. For in vivo studies, use ovariectomized rodent models with hormone replacement to isolate target effects. Measure uterine weight and gene expression (e.g., PR-B) as endpoints .

Q. How do researchers assess rac 6β-Hydroxy Norgestrel’s stability under varying physiological conditions?

- Answer : Conduct accelerated stability studies at pH 2–8 and 40°C, analyzing degradation products via high-resolution mass spectrometry (HRMS). Use Arrhenius equations to predict shelf-life. For photostability, expose samples to UV light (320–400 nm) and monitor isomerization .

Methodological Best Practices

- Data Analysis : Apply mixed-effects models to handle nested data (e.g., longitudinal studies). Use tools like R or Python for batch processing and visualization .

- Theoretical Rigor : Ground hypotheses in steroidogenesis pathways or receptor tyrosine kinase crosstalk .

- Ethical Compliance : Adhere to OECD guidelines for animal welfare and data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.